molecular formula C27H22N2O6S B12157729 methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

Cat. No.: B12157729
M. Wt: 502.5 g/mol
InChI Key: UVKBCMFSKSCPOC-UHFFFAOYSA-N
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Description

  • Methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound with a long and intricate structure.
  • It belongs to the class of heterocyclic compounds, containing both benzothiazole and furan moieties.
  • The compound’s systematic name reflects its substituents and functional groups, emphasizing its structural features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Industrial production methods may involve custom synthesis or modification of existing compounds.
    • Researchers would need to explore novel synthetic strategies to access this compound efficiently.
  • Chemical Reactions Analysis

      Reactivity: Due to its diverse functional groups, this compound can participate in various reactions.

      Oxidation: The furan ring could undergo oxidation to form furan-2-one derivatives.

      Reduction: Reduction of the carbonyl groups could yield corresponding alcohols.

      Substitution: The benzothiazole moiety may undergo nucleophilic substitution reactions.

      Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) would be relevant.

      Major Products: These reactions would yield derivatives with altered functional groups, affecting their properties.

  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, stereochemistry, and novel synthetic approaches.

      Biology: Investigating its biological activity, potential as a drug lead, or interactions with biomolecules.

      Medicine: Assessing its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Possible applications in materials science, catalysis, or specialty chemicals.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is scarce.
    • Researchers would need to investigate its interactions with cellular targets, receptors, or enzymes.
    • Pathways involved could include signal transduction, enzyme inhibition, or gene expression modulation.
  • Comparison with Similar Compounds

      Uniqueness: The combination of benzothiazole, furan, and ester functionalities makes this compound unique.

      Similar Compounds: While I don’t have direct information on similar compounds, researchers might explore related heterocyclic structures.

    Properties

    Molecular Formula

    C27H22N2O6S

    Molecular Weight

    502.5 g/mol

    IUPAC Name

    methyl 4-[1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]benzoate

    InChI

    InChI=1S/C27H22N2O6S/c1-4-15-6-11-18-20(13-15)36-27(28-18)29-22(16-7-9-17(10-8-16)26(33)34-3)21(24(31)25(29)32)23(30)19-12-5-14(2)35-19/h5-13,22,31H,4H2,1-3H3

    InChI Key

    UVKBCMFSKSCPOC-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)C(=O)OC

    Origin of Product

    United States

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